molecular formula C16H15NO3 B4792789 N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4792789
M. Wt: 269.29 g/mol
InChI Key: NKHFUWXPKFRIAY-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol and an aldehyde.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, where an amine (N-methyl-N-phenylamine) reacts with a carboxylic acid derivative (such as an acid chloride or ester) under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxine derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The benzodioxine ring and carboxamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-4-carboxamide

Comparison:

  • Structural Differences: The position of the carboxamide group varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Unique Properties: N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(12-7-3-2-4-8-12)16(18)15-11-19-13-9-5-6-10-14(13)20-15/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHFUWXPKFRIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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